molecular formula C7H8N2S B095479 4-Methylpyridine-2-carbothioamide CAS No. 16225-37-9

4-Methylpyridine-2-carbothioamide

Cat. No. B095479
CAS RN: 16225-37-9
M. Wt: 152.22 g/mol
InChI Key: JWYMGFVHPMVUNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 4-methylpyridine-2-carbothioamide involves several steps, including reactions with different reagents to introduce various functional groups. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via reaction with ethyl bromopyruvate . Another study describes the synthesis of 4-cyano-3-(methylthio)-5-oxo-2H-pyrazole-1(5H)carbothioamide by condensing ethyl-2-cyano-3,3-bis(methylthio)acrylate with thiosemicarbazide . These synthetic approaches are crucial for the development of compounds with potential antimicrobial properties.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various spectroscopic techniques and theoretical methods. X-ray diffraction, NMR, FT-IR, and FT-Raman spectroscopy have been employed to determine the crystal and molecular structure of synthesized compounds . Density functional theory (DFT) calculations have been used to optimize the molecular geometry and to predict vibrational frequencies, which are in good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of these compounds is inferred from their molecular orbital studies. The HOMO-LUMO energy gap provides insights into the chemical activity of the molecule, with a smaller gap indicating higher reactivity . The studies also explore the potential of these compounds to participate in hydrogen bonding and other intermolecular interactions, which are important for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their vibrational frequencies, NMR chemical shifts, and electronic absorption spectra, have been characterized and are consistent with their molecular structures . The thermodynamic functions and polarizability values have also been calculated, providing further understanding of the stability and electronic properties of these molecules . Additionally, some derivatives have shown potential as antifungal agents, with their activity related to the hydrophobicity of the alkyl group in position 2 .

Scientific Research Applications

  • Antitubercular Agent

    2-Ethylpyridine-4-carbothioamide, a related compound, has been used as an antitubercular agent that inhibits mycolic acid synthesis. This was supported by a study where its vibrational spectra were interpreted based on calculated potential energy distribution (PED) and other methods (Muthu, Ramachandran, & Uma maheswari, 2012).

  • Antifungal Potency

    A series of 2-alkylthiopyridine-4-carbothioamides were synthesized and tested for their antifungal potency, with some compounds showing fair inhibitory activity against yeasts and dermatophytes (Klimesová, Otčenášek, & Waisser, 1996).

  • Antimycobacterial and Antifungal Activity

    Another study on 4-alkylthiopyridine-2-carbothioamides revealed good antimycobacterial activity against various Mycobacterium species and moderate antifungal activity against Trichophyton mentagrophytes. The activity was influenced by the hydrophobicity of the alkyl group (Klimešová, Svoboda, Waisser, Macháček, Buchta, & Odlerová, 1996).

  • Antitumor Activity

    2,2'-Bipyridyl-6-carbothioamide (BPYTA) demonstrated in vitro and in vivo antitumor activity. This activity is primarily due to the inhibition of ribonucleotide reductase (RR), a key enzyme in proliferating cells (Nocentini & Barzi, 1997).

  • Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors

    A series of compounds including 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(4-methoxyphenyl)-3-(6-methylpyridin-2-yl)-1H-pyrazole-1-carbothioamide were prepared as ALK5 inhibitors, showing potential as transforming growth factor-β type 1 receptor kinase inhibitors (Jin, Krishnaiah, Sreenu, Subrahmanyam, Rao, Mohan, Park, Son, Sheen, & Kim, 2011).

  • Photo-degradation of DNA

    Carbothioamide ruthenium (II) complexes have been synthesized and characterized, showing the potential for photo-degradation of calf-thymus DNA via an intercalation mechanism (Muthuraj & Umadevi, 2018).

Safety And Hazards

Specific safety and hazard information for 4-Methylpyridine-2-carbothioamide is not available in the retrieved data. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-methylpyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYMGFVHPMVUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567872
Record name 4-Methylpyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine-2-carbothioamide

CAS RN

16225-37-9
Record name 4-Methylpyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N SEKo, K YosHIN, K YOKOTA, G TSUKAMOTO - 1991 - jlc.jst.go.jp
Diphenylimidazole and diphenylthiazole derivatives were synthesized and tested as inhibitors of platelet aggregation in in vitro experiments with the rabbit. Diphenylthiazole derivatives …
Number of citations: 0 jlc.jst.go.jp

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